

# The Pharmacokinetic Profile of MDL-811: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

MDL-811 is a novel small-molecule allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase with significant therapeutic potential in oncology and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in models of colorectal cancer and ischemic stroke. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its continued development and potential translation to clinical settings. This guide provides a detailed overview of the known pharmacokinetic properties of MDL-811, including experimental methodologies and key findings from preclinical in vivo studies.

## **Pharmacokinetic Data**

While specific quantitative pharmacokinetic parameters for **MDL-811** are cited to be in supplementary materials of a key study, these supplementary files were not available in the public domain search results.[1] However, the study design provides a framework for the type of data generated. The table below summarizes the pharmacokinetic parameters that were determined in a preclinical mouse study.

Table 1: Summary of Pharmacokinetic Parameters of MDL-811 in Mice



Parameter	Route of Administration	Dose	Vehicle	Key Findings
Bioavailability (F%)	Intraperitoneal (IP)	30 mg/kg	5% DMSO, 10% Solutol, 85% saline (pH 7.0- 8.0)	Reported as 92.96%[1]
Area Under the Curve (AUC)	Intravenous (IV) & IP	20 mg/kg (IV), 30 mg/kg (IP)	5% DMSO, 10% Solutol, 85% saline (pH 7.0- 8.0)	Calculated using the linear trapezoidal rule.
Plasma Concentration	IV & IP	20 mg/kg (IV), 30 mg/kg (IP)	5% DMSO, 10% Solutol, 85% saline (pH 7.0- 8.0)	Measured at multiple time points up to 24 hours.[1]

## **Experimental Protocols**

The following section details the methodology employed in the pivotal preclinical pharmacokinetic study of **MDL-811**.

## In Vivo Pharmacokinetic Study in Mice

A study was conducted to evaluate the pharmacokinetic properties of **MDL-811** in male C57BL/6J mice.[1]

#### **Animal Model:**

• Species: Mouse

Strain: C57BL/6J

• Sex: Male

· Age: Six weeks old

• Group Size: 5 mice per group[1]



#### Drug Administration:

- Formulation: MDL-811 was dissolved in a vehicle consisting of 5% DMSO, 10% Solutol, and 85% saline. The pH of the formulation was adjusted to a range of 7.0-8.0.[1]
- Routes and Doses:
  - A single intravenous (IV) bolus injection at a dose of 20 mg/kg.[1]
  - A single intraperitoneal (IP) injection at a dose of 30 mg/kg.[1]

#### Sample Collection:

- Matrix: Plasma
- Time Points: Plasma samples were collected at 5 minutes, 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours post-administration.
- Procedure: Mice were sacrificed at each time point for the collection of plasma samples.[1]

#### Bioanalytical Method:

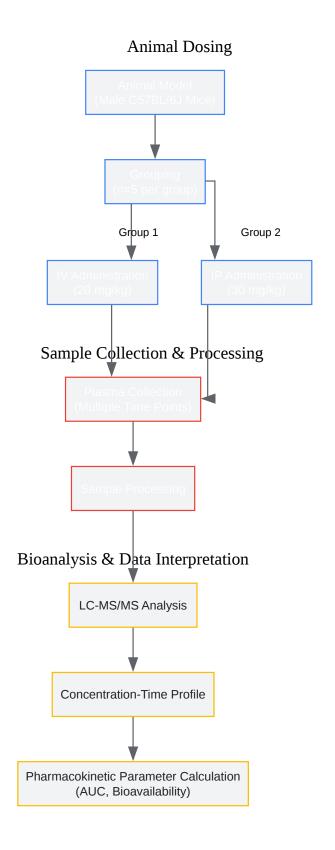
- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed to determine the concentration of MDL-811 in the plasma samples.[1]
- Data Analysis: Pharmacokinetic parameters were calculated from the mean plasma
  concentration-time profiles using Analyst Software 1.6. The area under the curve (AUC) was
  calculated using the linear trapezoidal rule. The bioavailability following IP administration was
  determined by comparing the dose-normalized AUC from the IP route to that of the IV route.
   [1]

## **Visualizations**

## **Experimental Workflow**

The following diagram illustrates the workflow of the preclinical pharmacokinetic study of **MDL-811**.





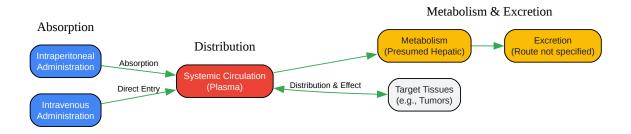
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Caption: Workflow of the in vivo pharmacokinetic study of MDL-811 in mice.



## **ADME Pathway**

This diagram provides a conceptual overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) of **MDL-811** based on the available data.



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Caption: Conceptual ADME pathway for MDL-811.

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## References

- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
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